molecular formula C5H5BO4 B159145 2-Formylfuran-5-boronic acid CAS No. 27329-70-0

2-Formylfuran-5-boronic acid

Cat. No.: B159145
CAS No.: 27329-70-0
M. Wt: 139.9 g/mol
InChI Key: JUWYQISLQJRRNT-UHFFFAOYSA-N
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Description

2-Formylfuran-5-boronic acid is an organoboron compound with the molecular formula C5H5BO4. It is a beige to brown powder that is sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylfuran-5-boronic acid can be synthesized from 2-furaldehyde diethyl acetal. The synthesis involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Formylfuran-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Comparison with Similar Compounds

Comparison: 2-Formylfuran-5-boronic acid is unique due to its furan ring structure, which imparts distinct electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in the synthesis of π-extended systems and biologically active molecules. Its formyl group also provides additional reactivity, allowing for further functionalization .

Biological Activity

2-Formylfuran-5-boronic acid, with the chemical formula C5_5H5_5BO4_4 and CAS number 27329-70-0, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its role as a bifunctional reagent in organic synthesis, particularly in the formation of biologically active molecules through reactions such as Suzuki coupling. This article explores its biological activity, synthesis methods, and applications in medicinal chemistry.

  • Molecular Weight : 139.9 g/mol
  • Melting Point : 136 °C (dec.)
  • Physical Appearance : Beige to brown powder

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various pathogens:

  • Inhibition of Fungal and Bacterial Growth :
    • The compound has shown moderate activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antifungal agents .
    • A specific study highlighted that certain derivatives of formylphenylboronic acids possess significant antibacterial properties against Escherichia coli and Bacillus cereus, suggesting a potential mechanism involving spiroboronate formation with adenosine monophosphate, enhancing binding affinity .
PathogenMIC (µg/mL)Comparison to Control
Candida albicans100Moderate
Aspergillus niger100Moderate
Escherichia coliVariesHigher than AN2690
Bacillus cereusLower than AN2690Effective

The biological activity of this compound is thought to be linked to its ability to form complexes with diols, which may facilitate interactions with target proteins involved in microbial resistance mechanisms. The structural similarities to known drugs suggest potential pathways for therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Metalation of Furaldehyde : Starting from 2-furaldehyde, the compound is metalated using reagents like butyllithium.
  • Reaction with Borate Esters : The metalated intermediate is then reacted with borate esters to yield the boronic acid.
  • Acidic Work-Up : Following the reaction, an acidic work-up is performed to isolate the final product .

This compound serves as a crucial building block in the development of various bioactive molecules, including:

  • HIF-1 Inhibitors : Targeting hypoxia-inducible factors involved in cancer progression.
  • HIV Integrase Inhibitors : Compounds that disrupt viral replication processes.
  • Epidermal Growth Factor Receptor Inhibitors : Agents used in cancer therapy to block growth factor signaling pathways .

Case Studies

Several studies have highlighted the utility of this compound in drug discovery:

  • A study demonstrated its application in synthesizing heteroarylation compounds that inhibit ephrin binding, showcasing its relevance in cancer biology .
  • Another investigation focused on its role in developing stable dye-sensitized solar cells, indicating versatility beyond medicinal chemistry applications .

Properties

IUPAC Name

(5-formylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWYQISLQJRRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370245
Record name 2-Formylfuran-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27329-70-0
Record name 2-Formylfuran-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Formylfuran-2-boronic acid
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Synthesis routes and methods I

Procedure details

A mixture of 20.88 g of chlorocyclohexane (0.176 mol) and 27.2 g of furfural diethyl acetal (0.16 mol) is added dropwise to a suspension of 2.35 g of lithium granules (0.34 mol) in 300 g of THF at −65° C., with an addition time of 2 hours being selected. After a conversion of the chlorocyclohexane of >97% determined by GC (total of 10 h), 18.3 g of trimethyl borate (0.176 mol) are added dropwise at the same temperature over a period of 30 minutes. After stirring for another 30 minutes at −65° C., the reaction mixture is poured into 120 g of water, the pH is adjusted to 6.3 by means of 37% HCl, and THF and cyclohexane are distilled off at a maximum of 35° C. under reduced pressure. The pH is subsequently adjusted to 1.5, the mixture is stirred until all the product has precipitated and the product is filtered off. After washing with a little cold water and a little cold acetone and drying, 17.2 g of 5-formyl-2-furanboronic acid (0.123 mol, 77%) are obtained in the form of a fine beige powders, HPLC purity >99% a/a.
Name
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
20.88 g
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reactant
Reaction Step Two
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27.2 g
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2.35 g
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300 g
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18.3 g
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Synthesis routes and methods II

Procedure details

An amount of 1.0 g (4.1 mmol) of 4-bromo-2-(diethoxymethyl)furan, is dissolved in ether (15 mL) and cooled to −78° C. To this is added 4.3 mL (6.02 mmol) of sec-butyllithium. After stirring at −78° C. for 30 minutes, triisopropyl borate (1.10 mL, 5.01 mmol) is added dropwise. The mixture is stirred at −78° C. for 1.5 hours and brought to room temperature for 2 hours. The mixture is hydrolyzed with 2N HCl and stirred at room temperature for 1 hour. The ether layer is separated and the water layer is washed once more with ether. The combined ether layers is washed once with brine and dried with sodium sulfate. Evaporated to give 563 mg of the boronic acid as dark oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key features of 2-Formylfuran-5-boronic acid that make it useful in organic synthesis?

A1: this compound stands out due to its bifunctional nature []. This means it possesses two reactive groups: a boronic acid group and an aldehyde group. This unique characteristic enables its participation in diverse chemical reactions, making it a versatile building block in organic synthesis.

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